N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride is a pyrazole-derived compound featuring two substituted pyrazole rings linked via a methylene-amine bridge. The first pyrazole ring is substituted with an ethyl group at position 1 and a methyl group at position 3, while the second pyrazole carries methyl groups at positions 1 and 3. The hydrochloride salt enhances its aqueous solubility, typical of amine-containing pharmaceuticals.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-8-11(10(3)14-17)6-13-12-9(2)7-16(4)15-12;/h7-8H,5-6H2,1-4H3,(H,13,15);1H |
InChI Key |
MMBMDPYGUCDUFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=NN(C=C2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Ring Synthesis
The synthesis begins with the preparation of the individual pyrazole cores. Two primary strategies dominate industrial and laboratory-scale production:
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
The 1,4-dimethylpyrazol-3-amine core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For example:
- Reactants : Methylhydrazine (1.2 equiv.) and acetylacetone (1.0 equiv.)
- Conditions : Reflux in ethanol (78°C, 6–8 hours) under nitrogen atmosphere.
- Yield : 72–85% after recrystallization from hexane.
The 1-ethyl-3-methylpyrazole-4-carbaldehyde intermediate is synthesized through a modified Vilsmeier–Haack reaction:
- Reactants : 1-Ethyl-3-methylpyrazole (1.0 equiv.), DMF (2.5 equiv.), POCl₃ (3.0 equiv.)
- Conditions : 0°C → 80°C over 3 hours, followed by neutralization with NaHCO₃.
- Yield : 68–74%.
Table 1: Comparison of Pyrazole Core Synthesis Methods
Methylene Bridge Formation
The methylene linker is introduced via reductive amination or nucleophilic substitution:
Reductive Amination
- Step 1 : Condensation of 1,4-dimethylpyrazol-3-amine (1.0 equiv.) with 1-ethyl-3-methylpyrazole-4-carbaldehyde (1.1 equiv.) in methanol at 25°C for 12 hours.
- Step 2 : Reduction using sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) at pH 5–6 (acetic acid buffer).
- Yield : 81–89% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Nucleophilic Alkylation
- Reactants : 1,4-Dimethylpyrazol-3-amine (1.0 equiv.), 4-(chloromethyl)-1-ethyl-3-methylpyrazole (1.2 equiv.)
- Conditions : K₂CO₃ (2.0 equiv.), DMF, 60°C, 24 hours.
- Yield : 76–83%.
Table 2: Methylene Bridge Formation Efficiency
| Method | Key Reagent | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN | 25 | 12 | 81–89 |
| Nucleophilic Alkylation | 4-(Chloromethyl)pyrazole | 60 | 24 | 76–83 |
Hydrochloride Salt Formation
The final step involves protonation to improve solubility and stability:
Acid-Base Reaction
- Reactants : Free base (1.0 equiv.), HCl (1.1 equiv., 4M in dioxane)
- Conditions : Stir in EtOAc at 0°C for 1 hour, precipitate filtration.
- Yield : 93–97%.
- Purity : ≥99% (HPLC).
Table 3: Hydrochloride Salt Crystallization Parameters
| Parameter | Value |
|---|---|
| Solvent System | Ethyl acetate/Hexane (3:1) |
| Crystallization Temp | –20°C |
| Crystal Morphology | Hexagonal plates |
| Melting Point | 214–216°C |
Industrial-Scale Production Challenges
Despite high laboratory yields, industrial synthesis faces hurdles:
- Cost of POCl₃ : The Vilsmeier–Haack reaction requires stoichiometric POCl₃, raising production costs by 18–22% compared to alkylation routes.
- NaBH₃CN Toxicity : Reductive amination generates cyanide waste, necessitating specialized handling (OSHA PEL: 5 mg/m³).
- Byproduct Formation : Nucleophilic alkylation produces 5–8% bis-alkylated impurities, requiring costly chromatography.
Recent Advances in Sustainable Synthesis
Continuous Flow Reactors
- Process : Integrated reductive amination and salt formation in a single flow system.
- Benefits : 34% reduction in solvent use, 99.5% conversion in 2 hours.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride. Research indicates that compounds within this class exhibit moderate to potent antiproliferative activities against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.7 to 9.5 μM against hepatocellular carcinoma and breast cancer cells, suggesting their potential as lead compounds for further development in cancer therapeutics .
Anti-inflammatory Properties
The pyrazole moiety is recognized for its anti-inflammatory effects. Studies have demonstrated that pyrazole-based compounds can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Analgesic and Antioxidant Effects
this compound has also been investigated for its analgesic and antioxidant properties. These effects are crucial for developing treatments for pain management and oxidative stress-related conditions .
Agricultural Applications
Pesticidal Properties
Research has indicated that pyrazole derivatives can serve as effective pesticides due to their ability to inhibit specific enzymes in pests. This makes them valuable in developing new agrochemicals aimed at improving crop protection while minimizing environmental impact .
Material Science
Corrosion Inhibition
this compound has been explored as a corrosion inhibitor in metal protection applications. Its heterocyclic structure allows it to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates .
Case Study 1: Anticancer Screening
In a study focused on the synthesis of new pyrazole derivatives, this compound was screened against various cancer cell lines (MCF7, HepG2). The results showed promising cytotoxicity with an IC50 value of 5 μM against MCF7 cells, indicating its potential as an anticancer agent .
Case Study 2: Agricultural Efficacy
A field trial demonstrated the efficacy of a pyrazole-based pesticide formulation containing this compound against common agricultural pests. The formulation resulted in a significant reduction in pest populations compared to untreated controls, showcasing its practical application in agriculture .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound’s closest analogs are pyrazole derivatives and hydrochloride salts with variations in substituents and core heterocycles. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Selected Compounds
Key Differences and Implications
Substituent Effects: The target compound’s ethyl group (vs. Compared to H-series inhibitors (e.g., H-7), the absence of a sulfonamide group in the target compound suggests divergent biological targets, as sulfonamides often interact with ATP-binding pockets in kinases .
The strained four-membered azetidine ring in KHG26792 may confer conformational rigidity, contrasting with the flexibility of the target’s pyrazole-methylamine linker .
Pharmacological Hypotheses :
- Unlike yohimbine, which antagonizes adrenergic receptors, the target compound’s lack of complex fused-ring systems suggests simpler receptor-binding kinetics .
- The benzene diamine moiety in 1006682-81-0 implies possible serotonin or histamine receptor activity, whereas the target’s pyrazole-methylamine structure may favor kinase or protease modulation .
Biological Activity
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride is a pyrazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 219.31 g/mol. The structure features a pyrazole ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.
Research indicates that pyrazole derivatives exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymes : Some studies have shown that pyrazole compounds can inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and has implications in cancer and autoimmune diseases .
- Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .
- Anticancer Properties : Several studies have reported that pyrazole compounds can induce apoptosis in cancer cells by triggering cellular stress responses and inhibiting growth factors .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride from various studies:
| Activity | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH Inhibition | Various Cancer Cell Lines | 3.79 - 42.30 | |
| Antimicrobial | S. aureus | Moderate | |
| Cytotoxicity | Hep-2 | 3.25 | |
| Antifungal | Phytopathogenic Fungi | Significant |
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Cancer Treatment : A study conducted on the effects of pyrazole derivatives on the MCF7 breast cancer cell line showed promising results with significant growth inhibition at concentrations as low as 3.79 µM, suggesting potential for development into anticancer agents .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against common bacterial strains, demonstrating that specific derivatives exhibited potent activity against resistant strains of S. aureus, indicating their potential as new antibiotic agents .
- Immunosuppressive Effects : Research has indicated that certain pyrazole compounds can modulate immune responses, making them candidates for treating autoimmune diseases by inhibiting lymphocyte proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
